2-(Nicotinamido)ethyl phenylcarbamate
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Overview
Description
2-(Nicotinamido)ethyl phenylcarbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in the regulation of inflammation and immune responses. The P2X7 receptor is expressed on a variety of cells, including immune cells, and plays a role in the activation of the inflammasome, which is involved in the production of pro-inflammatory cytokines.
Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Research on substituted phenylfuranylnicotinamidines, closely related to the query compound, demonstrated promising antimicrobial and antiproliferative activities. These compounds were synthesized and evaluated against various bacterial strains and human cancer cell lines, showing significant inhibitory effects. The study highlights the potential of nicotinamidine derivatives in developing new antimicrobial and anticancer agents (Youssef, Arafa, & Ismail, 2016).
Binding to Human Serum Albumin
Nicotinate esters, including structures similar to the query compound, were studied for their interaction with human serum albumin. This research is crucial for understanding how such compounds might behave in the bloodstream, affecting distribution, metabolism, and potential therapeutic applications (Steiner, Mayer, & Testa, 1992).
Cytotoxic Agents
A study on the effects of arylcarbamic esters and related compounds on cereal seedlings led to insights into their cytotoxic effects, blocking mitosis in a manner similar to colchicine. This early research laid the groundwork for exploring the therapeutic potential of carbamate compounds in cancer treatment (Hendry, Rose, & Walpole, 1951).
Environmental and Food Toxicant
Ethyl carbamate, a compound related to the query, has been identified as an emerging toxicant in food and the environment. Its presence in fermented food products and alcoholic beverages has raised concerns due to its classification as a Group 2A carcinogen. Research focuses on its formation, metabolism, detection in food products, and strategies to mitigate its presence (Gowd, Su, Karlovsky, & Chen, 2018).
Novel Phosphate Protection for Oligonucleotide Synthesis
The 2-[(1-naphthyl)carbamoyloxy]ethyl group, a protective group for internucleosidic phosphate linkages in oligonucleotide synthesis, represents an advancement in the field of synthetic biology and pharmaceuticals. This protection strategy facilitates the synthesis of oligonucleotides, which are crucial for genetic research and therapeutic applications (Guzaev & Manoharan, 2000).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of nicotinamide , which is a form of vitamin B3 and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) . NAD+ is involved in numerous biochemical reactions and is essential for energy production and cellular repair .
Mode of Action
For instance, nicotinamide has been shown to prevent Cutibacterium acnes-induced activation of toll-like receptor 2, which ultimately results in the down-regulation of pro-inflammatory interleukin-8 production .
Biochemical Pathways
Nicotinamide is a precursor to NAD+, which plays a crucial role in various biochemical pathways, including those involved in energy production, DNA repair, and cellular stress responses .
Result of Action
For instance, nicotinamide has been shown to have anti-inflammatory effects and can reduce sebum production, which may be beneficial in the treatment of acne .
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-5-4-8-16-11-12)17-9-10-21-15(20)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBOLSDDWVYAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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